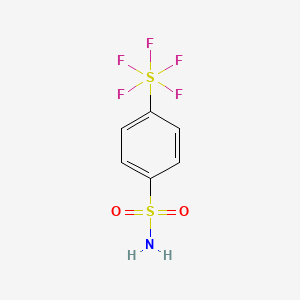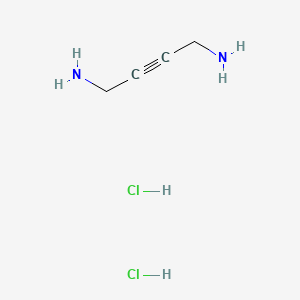![molecular formula C18H20O4 B1378860 3-[3-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid CAS No. 1423028-78-7](/img/structure/B1378860.png)
3-[3-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(Benzyloxy)phenylboronic acid” is a related compound . It has a molecular weight of 228.05 and its linear formula is C6H5CH2OC6H4B(OH)2 .
Molecular Structure Analysis
The molecular structure of “3-(Benzyloxy)phenylboronic acid” is C6H5CH2OC6H4B(OH)2 .
Chemical Reactions Analysis
“3-(Benzyloxy)phenylboronic acid” is used as a reactant for Microwave Suzuki-Miyaura coupling, preparation of palladium-based fluoride-derived electrophilic fluorination reagent for PET imaging agents, and synthesis of substituted isoindolines via palladium-catalyzed cascade reaction .
Physical And Chemical Properties Analysis
The compound “3-(Benzyloxy)phenylboronic acid” has a density of 1.2±0.1 g/cm3, a boiling point of 428.2±47.0 °C at 760 mmHg, and a flash point of 212.7±29.3 °C .
Aplicaciones Científicas De Investigación
1. Material Science and Polymer Chemistry
3-(4-Hydroxyphenyl)propanoic acid, a structurally similar compound to the target chemical, has been explored as a renewable building block in material science, particularly for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This approach demonstrates the potential of such compounds in synthesizing benzoxazine end-capped molecules, leading to materials with suitable thermal and thermo-mechanical properties for a wide range of applications, indicating a sustainable alternative to phenol for specific properties in material science (Trejo-Machin et al., 2017).
2. Synthesis of Bioactive Compounds and Antimicrobial Agents
Research has indicated the utility of phenylpropanoic acid derivatives in synthesizing various bioactive compounds. For instance, derivatives like 3-[(2-Hydroxyphenyl)amino]butanoic acids have been transformed into series with potent antimicrobial activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, as well as fungi like Candida tenuis and Aspergillus niger. This highlights the compound's role in creating new derivatives with significant biological applications (Mickevičienė et al., 2015).
3. Potential in Cancer Treatment
Compounds structurally related to the target chemical have been synthesized and tested for their anti-tumor activities. For example, metal complexes of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives were studied, showing inhibitory actions on human colorectal carcinoma cells without affecting normal cells, suggesting potential as CDK8 kinase inhibitors in colon cancer therapy (Aboelmagd et al., 2021).
Propiedades
IUPAC Name |
3-hydroxy-2,2-dimethyl-3-(3-phenylmethoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-18(2,17(20)21)16(19)14-9-6-10-15(11-14)22-12-13-7-4-3-5-8-13/h3-11,16,19H,12H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIZDHAFHFEPOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC(=CC=C1)OCC2=CC=CC=C2)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701170930 |
Source


|
| Record name | Benzenepropanoic acid, β-hydroxy-α,α-dimethyl-3-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701170930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid | |
CAS RN |
1423028-78-7 |
Source


|
| Record name | Benzenepropanoic acid, β-hydroxy-α,α-dimethyl-3-(phenylmethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423028-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, β-hydroxy-α,α-dimethyl-3-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701170930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

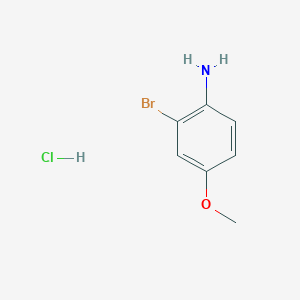
![4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B1378778.png)
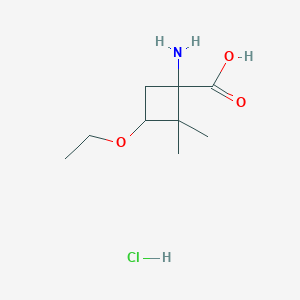
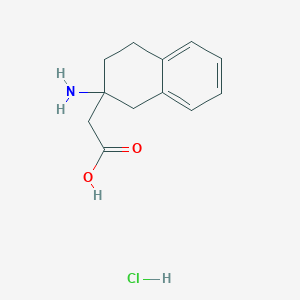
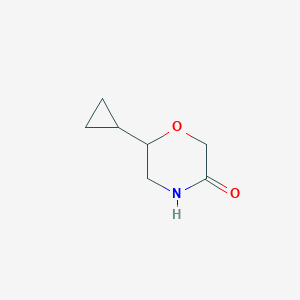
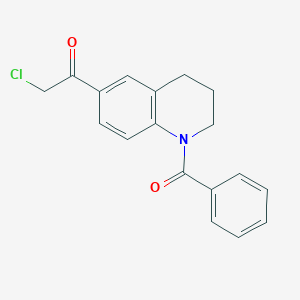
![3-ethyl-1-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]urea](/img/structure/B1378787.png)
![Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B1378788.png)
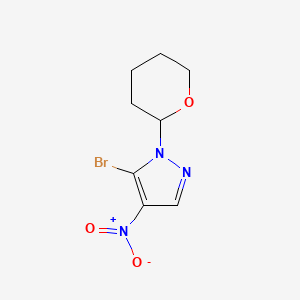
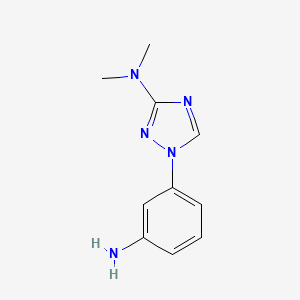
![Benzyl[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]amine](/img/structure/B1378793.png)
![2-{2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1378794.png)
